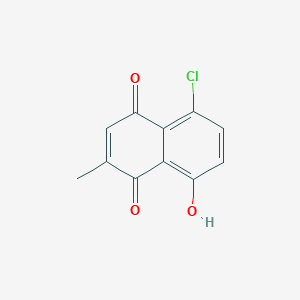
5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione is an organic compound that belongs to the naphthoquinone family. This compound is characterized by its naphthalene core structure, which is substituted with a chlorine atom at the 5-position, a hydroxyl group at the 8-position, and a methyl group at the 2-position. Naphthoquinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the chlorination of 8-hydroxy-2-methylnaphthalene-1,4-dione using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone structure.
Reduction: The quinone moiety can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of 5-chloro-8-hydroxy-2-methyl-1,4-naphthoquinone.
Reduction: Formation of 5-chloro-8-hydroxy-2-methyl-1,4-dihydroxynaphthalene.
Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can damage cellular components, such as DNA, proteins, and lipids, leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Menadione (Vitamin K3): A naphthoquinone derivative with similar redox properties.
Plumbagin: Another naphthoquinone with notable biological activities, including anticancer and antimicrobial effects.
Lawsone: A naturally occurring naphthoquinone found in henna, known for its dyeing properties and biological activities.
Uniqueness
5-Chloro-8-hydroxy-2-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the hydroxyl and methyl groups contribute to its redox behavior and biological activity.
Propiedades
Número CAS |
89475-05-8 |
|---|---|
Fórmula molecular |
C11H7ClO3 |
Peso molecular |
222.62 g/mol |
Nombre IUPAC |
5-chloro-8-hydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO3/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11(5)15/h2-4,13H,1H3 |
Clave InChI |
XJOLWRUFUHUART-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(C=CC(=C2C1=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14386903.png)
![4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14386909.png)
![2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14386922.png)



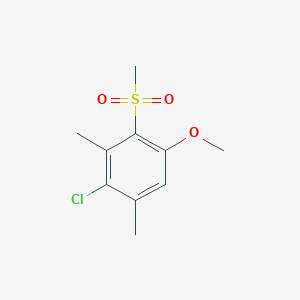
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
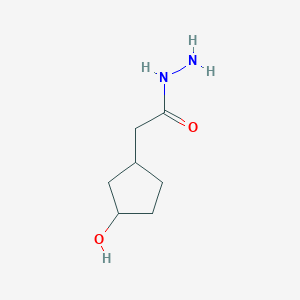
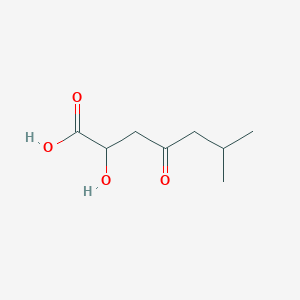
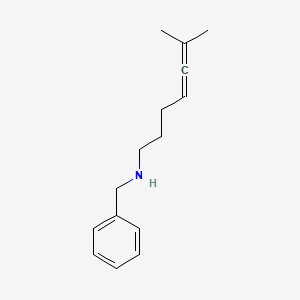
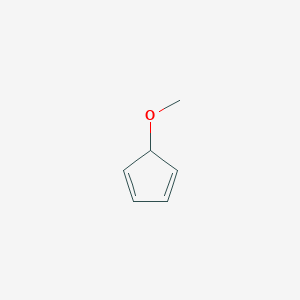
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
